molecular formula C21H22N2O5S B2438560 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921525-48-6

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2438560
CAS No.: 921525-48-6
M. Wt: 414.48
InChI Key: WCQXFHFXRZGRLJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, a 3,5-dimethoxybenzyl group, and an imidazole ring. These groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[d][1,3]dioxol-5-ylmethyl group would contribute aromaticity to the molecule, while the imidazole ring would introduce a site of potential protonation .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound would likely be a solid at room temperature. The presence of the polar imidazole ring and the potential for hydrogen bonding suggest that it would be soluble in polar solvents .

Scientific Research Applications

Antiradical Activity

  • Benzazole derivatives, including benzoxazole, benzothiazole, and imidazole, have been studied for their antiradical activities. S-Benzyl derivatives exhibit higher reactivity, indicating potential applications in free radical scavenging or antioxidative contexts (Gataullina et al., 2017).

Synthesis Methodologies

  • Microwave-assisted synthesis methods have been developed for benzoxazol and benzimidazole derivatives. These methods are efficient for producing diverse libraries of compounds, which could be useful in various drug discovery programs (Chanda et al., 2012).
  • A general method for synthesizing benzimidazolyl derivatives has been designed. This approach offers a cost-effective and versatile pathway for the synthesis of these compounds (Zhan et al., 2019).

Fluorescence Properties

  • The compound 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol demonstrates strong fluorescence when coordinated with Zn2+, highlighting its potential application in fluorescence-based assays or sensors (Wen-yao, 2012).

Antimicrobial and Antioxidant Activities

  • Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing promise in these fields (Bassyouni et al., 2012).
  • Benzimidazole bearing isoxazole derivatives have been synthesized, demonstrating potential antimicrobial activity, which could be relevant for pharmaceutical applications (Maheta et al., 2012).

Antiviral Applications

  • Benzimidazole derivatives have shown potential as antiviral agents, particularly against HIV and HCV, indicating their potential use in antiviral drug development (Galal et al., 2010).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. This application is relevant in industrial settings to protect metals from corrosion (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of the imidazole ring and the benzo[d][1,3]dioxol-5-ylmethyl group suggest that it could interact with biological macromolecules through pi-stacking interactions or hydrogen bonding .

Future Directions

The potential biological activity of this compound could make it a candidate for further study. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxyphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-25-17-5-15(6-18(8-17)26-2)12-29-21-22-9-16(11-24)23(21)10-14-3-4-19-20(7-14)28-13-27-19/h3-9,24H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXFHFXRZGRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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